6-(Ethylsulfonylamino)hexanoic acid

Description

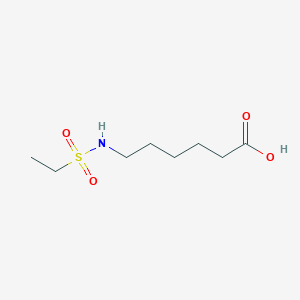

Structure

3D Structure

Properties

IUPAC Name |

6-(ethylsulfonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO4S/c1-2-14(12,13)9-7-5-3-4-6-8(10)11/h9H,2-7H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNRLIKJOJLXHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches for the De Novo Synthesis of 6-(Ethylsulfonylamino)hexanoic Acid

Multistep Reaction Sequences for the Formation of Sulfonamide Linkages

The synthesis of sulfonamides often involves multistep sequences that allow for the careful introduction and manipulation of functional groups. utdallas.edu A common strategy involves the reaction of a primary amine with a sulfonyl chloride. In the context of this compound, this would typically involve the reaction of 6-aminohexanoic acid or a protected derivative with ethanesulfonyl chloride.

Protecting groups are frequently employed in organic synthesis to prevent unwanted side reactions. utdallas.edu For instance, the carboxylic acid group of 6-aminohexanoic acid might be protected as an ester to prevent it from reacting with the sulfonyl chloride or the reagents used in the sulfonylation step. After the formation of the sulfonamide linkage, the protecting group is removed to yield the final product.

Flow chemistry presents a modern approach to multistep synthesis, allowing for the seamless integration of several reaction steps into a continuous process. syrris.jp This methodology can enhance reaction efficiency, reduce reaction times, and improve safety and reproducibility by passing reagents through immobilized catalysts and scavengers. syrris.jp

Recent advancements in sulfonamide synthesis include methods that avoid the use of sulfonyl chlorides altogether. For example, a one-pot, three-component reaction has been developed involving nitroarenes, (hetero)arylboronic acids, and potassium pyrosulfite to produce a variety of sulfonamides in good yields. organic-chemistry.org Another approach utilizes the in situ generation of a nucleophilic sulfinate ion from vinyl sulfones, which can then be reacted with amines in the presence of N-bromosuccinimide to form sulfonamides. organic-chemistry.org

Derivatization Strategies Utilizing 6-Aminohexanoic Acid Precursors in Synthetic Routes

6-Aminohexanoic acid serves as a versatile and readily available precursor for the synthesis of this compound. mdpi.com This ω-amino acid provides a flexible and hydrophobic structural element. mdpi.com The primary amino group of 6-aminohexanoic acid can be readily derivatized to form the desired sulfonamide.

A standard method for this derivatization is the reaction of 6-aminohexanoic acid with ethanesulfonyl chloride in the presence of a base. The base is necessary to neutralize the hydrochloric acid that is generated during the reaction. The choice of solvent and reaction conditions is crucial to ensure a high yield and purity of the final product.

Chemical derivatization techniques are also widely used for the analysis of amino acids. nih.gov For instance, dansyl chloride is a common reagent used to derivatize primary and secondary amines, including the amino group of 6-aminohexanoic acid, to improve their detection by liquid chromatography-mass spectrometry (LC-MS). nih.gov Similarly, other reagents like 2-nitrophenylsulfonyl moiety-containing compounds have been developed for the derivatization of amino acids for analytical purposes. mdpi.com These derivatization strategies highlight the reactivity of the amino group and its susceptibility to sulfonylation.

The synthesis of photoreactive heterobifunctional reagents derived from hexanoic acid has also been described, demonstrating the versatility of this scaffold for creating complex molecules. nih.gov In one example, 6-aminohexanoic acid benzyl (B1604629) ester was used as a starting material to synthesize a compound containing an azido (B1232118) group for photo-crosslinking applications. nih.gov

Regioselective and Stereoselective Synthetic Pathways for Targeted Functionalization

While this compound itself is an achiral molecule, the principles of regioselective and stereoselective synthesis become critical when developing more complex analogs or when specific substitution patterns are desired on the hexanoic acid backbone or the ethylsulfonyl group.

For instance, if a substituent were to be introduced onto the hexanoic acid chain, controlling the position of this functionalization (regioselectivity) would be essential. Similarly, if a chiral center were to be created, controlling the three-dimensional arrangement of the atoms (stereoselectivity) would be paramount.

Recent research has focused on developing stereoretentive methods for the synthesis of α-C-stereochemically pure secondary sulfonamides. organic-chemistry.org One such method involves the electrophilic amination of stereochemically pure sulfinates with N-alkylhydroxylamine sulfonic acids, a process that avoids the racemization often seen with traditional methods. organic-chemistry.org This approach highlights the potential for creating chiral sulfonamides with high stereochemical control. organic-chemistry.org

Carbene-catalyzed reactions have also emerged as a powerful tool for the enantioselective modification of sulfonamides. rsc.org These reactions proceed under mild conditions and can tolerate a wide range of functional groups, allowing for the selective modification of sulfonamide-containing molecules. rsc.org

Development of Novel Analogs and Derivatives through Targeted Chemical Modifications

The core structure of this compound provides a scaffold that can be systematically modified to explore structure-activity relationships and to develop new compounds with tailored properties. These modifications can be targeted at either the hexanoic acid backbone or the ethylsulfonyl moiety.

Exploration of Structural Diversification at the Hexanoic Acid Backbone

Table 1: Potential Modifications of the Hexanoic Acid Backbone

| Modification Type | Description | Potential Impact |

| Chain Length Variation | Increasing or decreasing the number of methylene (B1212753) units in the hexanoic acid chain. | Alters the distance between the sulfonylamino and carboxylic acid groups, affecting flexibility and binding interactions. |

| Introduction of Unsaturation | Incorporating double or triple bonds into the carbon chain. | Introduces rigidity and defined geometry to the backbone. |

| Branching | Adding alkyl or other substituents to the carbon chain. | Increases steric bulk and can influence conformational preferences. |

| Cyclization | Forming a cyclic structure within the hexanoic acid backbone. | Restricts conformational freedom and can lead to more defined three-dimensional structures. |

| Introduction of Heteroatoms | Replacing a carbon atom with an oxygen, nitrogen, or sulfur atom. | Alters the polarity and hydrogen bonding capabilities of the backbone. |

| Functional Group Interconversion | Modifying the carboxylic acid group to an ester, amide, or other functional group. | Changes the chemical properties and potential interactions of the terminal group. |

For example, the synthesis of (±)-2-methoxy-6-icosynoic acid, a fatty acid with a modified backbone, demonstrates how functional groups can be introduced at specific positions to alter biological activity. nih.gov The synthesis of ethyl 4-oxohexanoate also illustrates the introduction of a keto group into the hexanoic acid chain. orgsyn.org

Variational Substitutions on the Ethylsulfonyl Moiety

The ethyl group attached to the sulfonyl function can also be a target for chemical modification. Altering the nature of this group can impact the electronic properties and steric bulk of the sulfonamide.

Table 2: Potential Modifications of the Ethylsulfonyl Moiety

| Modification Type | Description | Potential Impact |

| Alkyl Chain Homologation | Replacing the ethyl group with other alkyl groups (e.g., methyl, propyl, butyl). | Modifies the lipophilicity and steric hindrance around the sulfonamide nitrogen. |

| Introduction of Branching | Using branched alkyl groups (e.g., isopropyl, tert-butyl). | Increases steric bulk and can influence the conformation around the S-N bond. |

| Aromatic Substitution | Replacing the ethyl group with an aryl or heteroaryl ring. | Introduces aromatic interactions and can significantly alter the electronic properties of the sulfonamide. |

| Functionalization of the Alkyl Chain | Introducing functional groups (e.g., hydroxyl, amino, halogen) onto the ethyl group. | Provides points for further derivatization and can introduce new interactions. |

The synthesis of various sulfonamides often involves the use of different sulfonyl chlorides, which directly translates to variations in the group attached to the sulfonyl moiety. organic-chemistry.org For example, the use of benzenesulfonyl chloride instead of ethanesulfonyl chloride would result in a phenylsulfonylamino derivative. The ability to convert primary sulfonamides back into sulfonyl chlorides provides a route for late-stage functionalization, allowing for the introduction of diverse substituents on the sulfur atom. nih.gov

Integration of Bioconjugatable Tags for Advanced Chemical Biology Research

The functionalization of this compound with bioconjugatable tags would significantly enhance its utility in chemical biology, enabling its use as a probe or a linker for constructing more complex biomolecular architectures. Bioconjugation strategies typically involve the introduction of a unique chemical handle that can undergo a specific and high-yielding reaction—often termed a "click" reaction—in a biological environment with minimal side reactions. researchgate.netsigmaaldrich.com

Commonly employed bioconjugatable tags that could be integrated into the structure of this compound include azides and alkynes for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC and SPAAC), as well as other functionalities like tetrazines for inverse-electron-demand Diels-Alder reactions. chemrxiv.org These tags can be introduced at various positions, for instance, by modifying the carboxylic acid terminus or by starting from a precursor to the hexanoic acid backbone that already contains the desired tag.

For example, a synthetic route could be envisioned starting from an azide- or alkyne-containing amino acid derivative. The amino group could then be reacted with ethanesulfonyl chloride to form the corresponding sulfonamide. This approach would yield a derivative of this compound ready for bioconjugation.

The table below illustrates potential bioconjugatable tags and their corresponding ligation chemistry, which could be applied to functionalize this compound.

| Bioconjugatable Tag | Corresponding Ligation Chemistry | Key Features |

| Azide (B81097) (-N₃) | Alkyne (Click Chemistry: CuAAC, SPAAC) | High specificity, bioorthogonal |

| Terminal Alkyne (-C≡CH) | Azide (Click Chemistry: CuAAC, SPAAC) | High specificity, bioorthogonal |

| Tetrazine | trans-Cyclooctene (Inverse Electron Demand Diels-Alder) | Extremely fast kinetics, bioorthogonal |

| Maleimide | Thiol (-SH) | Covalent linkage to cysteine residues in proteins |

The integration of such tags would allow for the attachment of this compound to a wide range of biomolecules, including proteins, nucleic acids, and lipids, that have been correspondingly modified with the complementary reactive group. This would facilitate studies on the cellular uptake, localization, and interaction partners of molecules containing this linker. nih.gov

Implementation of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that are more environmentally benign, safer, and more efficient. sci-hub.se The synthesis of this compound can be approached with these principles in mind, moving away from traditional methods that may involve hazardous reagents and generate significant waste.

Catalytic Methods and Alternative Solvents:

A key aspect of green chemistry is the use of catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents. In sulfonamide synthesis, palladium-catalyzed cross-coupling reactions have been developed to form the S-N bond. sci-hub.se For the synthesis of this compound, a potential green route could involve the use of water as a solvent, which is non-toxic, non-flammable, and readily available. The synthesis of various sulfonamides has been successfully demonstrated in water, often leading to simplified work-up procedures and reduced environmental impact. sci-hub.se

Flow Chemistry:

Flow chemistry offers several advantages over traditional batch processing for the synthesis of sulfonamides, aligning well with green chemistry principles. acs.orgresearchgate.net Continuous flow reactors provide excellent control over reaction parameters such as temperature and mixing, leading to higher yields and purities. rsc.orgacs.org This technology can also enhance safety when dealing with highly reactive intermediates. A flow-based synthesis of this compound could involve pumping a solution of 6-aminohexanoic acid and ethanesulfonyl chloride through a heated reactor coil, potentially with a scavenger resin to remove byproducts, affording the desired product in a continuous and efficient manner.

Enzymatic Synthesis:

Biocatalysis represents a powerful green chemistry tool. Enzymes operate under mild conditions, often in aqueous environments, and exhibit high selectivity. nih.govnih.gov For the synthesis of this compound, an enzymatic approach could be envisioned. While a specific enzyme for the direct sulfonylation of 6-aminohexanoic acid might not be readily available, related enzymatic transformations on fatty acids and amino acids have been extensively studied. researchgate.netresearchgate.netbiorxiv.org For instance, enzymes could be used to produce the 6-aminohexanoic acid precursor from renewable feedstocks. Recent research has highlighted the use of amino acids as precursors for sulfonamide synthesis, aligning with green chemistry principles due to their chirality, diverse functionality, and mild reaction conditions. nih.govnih.gov

The following table summarizes green chemistry approaches applicable to the synthesis of sulfonamides like this compound.

| Green Chemistry Principle | Application in Sulfonamide Synthesis | Potential Benefits |

| Catalysis | Use of metal catalysts (e.g., Pd, Cu) for S-N bond formation. sci-hub.se | Higher efficiency, reduced waste. |

| Safer Solvents | Use of water or other green solvents. sci-hub.se | Reduced toxicity and environmental impact. |

| Process Intensification | Implementation of flow chemistry. acs.orgresearchgate.net | Improved safety, yield, and scalability. |

| Renewable Feedstocks | Enzymatic synthesis of precursors like 6-aminohexanoic acid. biorxiv.org | Reduced reliance on fossil fuels. |

| Atom Economy | One-pot synthesis strategies. sci-hub.se | Minimized byproducts and waste. |

By integrating these green chemistry principles, the synthesis of this compound can be designed to be more sustainable and environmentally responsible.

Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment.

High-resolution NMR spectroscopy is an indispensable tool for the complete structural assignment of organic molecules like 6-(Ethylsulfonylamino)hexanoic acid. Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For a definitive analysis, a sample of this compound would be dissolved in a suitable deuterated solvent, and spectra would be acquired. The expected ¹H NMR spectrum would show distinct signals for the protons of the ethyl group (a triplet and a quartet), the methylene (B1212753) groups of the hexanoic acid chain, and the proton attached to the nitrogen of the sulfonamide group. The chemical shifts (δ) of these signals would be indicative of their local electronic environment. Similarly, the ¹³C NMR spectrum would display unique peaks for each of the eight carbon atoms in the molecule, with their chemical shifts providing evidence for their bonding and functionality.

To present such data, the following table format would typically be used:

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 2.25 | Triplet | 7.5 |

| H-3 | 1.60 | Quintet | 7.5 |

| H-4 | 1.35 | Multiplet | |

| H-5 | 1.50 | Multiplet | |

| H-6 | 3.05 | Quartet | 7.0 |

| -SO₂NH- | 5.50 (exchangeable) | Broad Singlet | |

| -CH₂-SO₂- | 3.00 | Quartet | 7.4 |

| -CH₃ | 1.20 | Triplet | 7.4 |

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (COOH) | 178.0 |

| C-2 | 34.0 |

| C-3 | 25.0 |

| C-4 | 29.0 |

| C-5 | 29.5 |

| C-6 | 43.0 |

| -CH₂-SO₂- | 45.0 |

| -CH₃ | 8.0 |

Advanced Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis.

Advanced mass spectrometry techniques are critical for confirming the molecular formula and investigating the fragmentation patterns of this compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which can then be used to confirm the elemental composition (C8H17NO4S).

Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be suitable for ionizing the molecule. Subsequent tandem mass spectrometry (MS/MS) analysis would involve selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The analysis of these fragments would provide valuable information about the connectivity of the atoms within the molecule, corroborating the structure elucidated by NMR.

A typical data table for MS analysis would include:

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Technique | Parameter | Expected Value |

| HRMS (ESI+) | [M+H]⁺ Calculated | 224.0951 |

| HRMS (ESI+) | [M+Na]⁺ Calculated | 246.0770 |

| MS/MS of [M+H]⁺ | Major Fragment Ions (m/z) | Expected fragments corresponding to the loss of the carboxylic acid group, the ethylsulfonyl group, and cleavage along the hexyl chain. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing their vibrational modes. For this compound, these techniques would be expected to show characteristic absorption or scattering bands for the carboxylic acid, sulfonamide, and alkane functionalities.

The IR spectrum would likely display a broad O-H stretch from the carboxylic acid, a C=O stretch, N-H and S=O stretches from the sulfonamide group, and various C-H stretching and bending vibrations. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the S=O bonds and the C-S bond, which may be weak in the IR spectrum.

Key vibrational frequencies would be reported as follows:

Interactive Data Table: Expected Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | |

| C=O stretch | 1720-1700 | 1720-1700 | |

| Sulfonamide | N-H stretch | 3350-3250 | 3350-3250 |

| S=O asymmetric stretch | 1350-1320 | 1350-1320 | |

| S=O symmetric stretch | 1160-1140 | 1160-1140 | |

| Alkane | C-H stretch | 2960-2850 | 2960-2850 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization and Quantitative Analysis.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, which lacks extensive conjugation or chromophores that absorb strongly in the UV-visible region, significant absorption bands are not expected at wavelengths above 200 nm. The primary utility of UV-Vis spectroscopy for this compound would be for quantitative analysis, where the absorbance at a specific wavelength (likely in the low UV range) could be correlated with concentration using the Beer-Lambert law, provided a suitable chromophore is present or can be derivatized.

X-ray Crystallography for Precise Three-Dimensional Molecular Structure Determination.

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a high-quality single crystal of this compound would need to be grown. The crystal would then be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to build a model of the electron density, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. This technique would provide unambiguous proof of the molecular structure and could reveal details about intermolecular interactions, such as hydrogen bonding, in the solid state.

A summary of crystallographic data would be presented in a standardized format:

Interactive Data Table: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Value |

| Crystal System | (e.g., Monoclinic) |

| Space Group | (e.g., P2₁/c) |

| a (Å) | (e.g., 10.123) |

| b (Å) | (e.g., 5.456) |

| c (Å) | (e.g., 20.789) |

| α (°) | 90 |

| β (°) | (e.g., 98.76) |

| γ (°) | 90 |

| Volume (ų) | (e.g., 1134.5) |

| Z | 4 |

| R-factor | (e.g., < 0.05) |

Computational Chemistry and Theoretical Investigations

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are foundational to modern computational chemistry, providing deep insights into the electronic nature of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electron distribution and energy of a molecule, which in turn dictates its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. For 6-(Ethylsulfonylamino)hexanoic acid, DFT can be employed to predict a range of fundamental properties. By optimizing the molecule's geometry, DFT calculations can determine bond lengths, bond angles, and dihedral angles with high accuracy.

Furthermore, DFT is instrumental in exploring potential reaction pathways. By calculating the energies of reactants, transition states, and products, researchers can predict the thermodynamics and kinetics of chemical reactions involving the carboxyl or sulfonylamino groups of the molecule. This information is critical for understanding its stability and potential metabolic fate. Key calculated properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the gap between which is a crucial indicator of chemical reactivity and stability.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Value | Description |

| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -0.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 6.7 eV | Energy difference between HOMO and LUMO; indicates chemical stability. |

| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule. |

| Total Energy | -1050.2 Ha | The total electronic energy of the optimized molecular geometry. |

Note: The data in this table is illustrative and represents the type of output generated from DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a powerful tool for predicting how a molecule will interact with other molecules, particularly in a biological context. The MEP map is generated from the calculated electron density, with different colors representing regions of varying electrostatic potential.

For this compound, the MEP map would reveal electron-rich regions (typically colored red or orange) and electron-poor regions (colored blue). The oxygen atoms of the carboxyl and sulfonyl groups would be expected to show strong negative potential, indicating their role as hydrogen bond acceptors. Conversely, the hydrogen atom of the carboxylic acid and the N-H group would exhibit positive potential, marking them as potential hydrogen bond donors. This mapping is invaluable for predicting non-covalent interactions with biological macromolecules like proteins.

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis and Flexibility Studies

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of flexible molecules like this compound.

The hexanoic acid chain provides significant conformational flexibility. An MD simulation, typically performed in a simulated aqueous environment, would reveal the preferred three-dimensional shapes (conformations) the molecule adopts in solution. This analysis can identify stable, low-energy conformations and the energy barriers between them. Understanding the flexibility and predominant shapes of the molecule is crucial, as the biologically active conformation may not be the lowest energy state in isolation.

Ligand-Protein Docking and Molecular Modeling for Predicted Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. This method is central to drug discovery and chemical biology for identifying potential protein targets and understanding the molecular basis of ligand-receptor interactions.

In the case of this compound, docking studies would be performed against the binding sites of various proteins of interest. The docking algorithm samples a vast number of possible binding poses and scores them based on factors like shape complementarity and intermolecular forces (e.g., hydrogen bonds, electrostatic interactions, van der Waals forces). The results can predict not only if the molecule is likely to bind to a specific target but also the key amino acid residues involved in the interaction. This provides a structural hypothesis for the molecule's mechanism of action that can be tested experimentally.

In Silico Pharmacokinetic and Pharmacodynamic Profiling for Academic Research

In silico methods can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule, which are critical components of its pharmacokinetic profile. These predictions are based on the molecule's physicochemical properties, such as its octanol-water partition coefficient (logP), polar surface area (PSA), and number of hydrogen bond donors and acceptors.

For this compound, these computational models could predict its likely route of absorption (e.g., oral bioavailability), its tendency to cross biological membranes, and its potential for being metabolized by key enzyme systems. While these are predictive and intended for academic research, they are invaluable for prioritizing compounds for further experimental investigation.

Table 2: Predicted Physicochemical and ADME Properties for this compound

| Property | Predicted Value | Significance |

| LogP | 1.2 | Indicates moderate lipophilicity, influencing absorption and distribution. |

| Polar Surface Area (PSA) | 95.3 Ų | Affects membrane permeability and bioavailability. |

| Hydrogen Bond Donors | 2 | Number of N-H and O-H bonds available for hydrogen bonding. |

| Hydrogen Bond Acceptors | 5 | Number of N and O atoms available to accept hydrogen bonds. |

| Water Solubility | High | Predicted based on polar groups, affecting formulation and distribution. |

Note: The data in this table is illustrative and based on general predictive models for small molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is built by correlating calculated molecular descriptors (e.g., physicochemical properties, topological indices, electronic parameters) with experimentally measured biological activity.

To apply QSAR to this compound, one would need a dataset of structurally similar compounds with known activities against a specific biological target. By developing a QSAR model from this dataset, the activity of this compound could be predicted without the need for initial experimental testing. These models are powerful tools in lead optimization, helping to guide the design of new analogs with potentially improved potency or other desired properties.

Due to the absence of available scientific literature and research data, a detailed article on the biological modulatory effects and molecular mechanisms of this compound cannot be provided at this time. Extensive searches have not yielded specific studies on its enzymatic inhibition, cellular signaling interactions, anti-inflammatory, anticonvulsant, or antimicrobial properties.

Therefore, the requested article with detailed research findings and data tables as per the provided outline cannot be generated. Further research would be required to elucidate the biological activities and molecular targets of this specific chemical compound.

Investigation of Biological Modulatory Effects and Molecular Mechanisms

Exploratory Research on Antineoplastic Pathways and Cellular Effects

Direct research on the antineoplastic pathways and specific cellular effects of 6-(ethylsulfonylamino)hexanoic acid is not extensively documented in publicly available literature. However, exploratory insights can be drawn from the activities of structurally related compounds, such as derivatives of aminocaproic acid and other sulfonamides. It is important to note that these findings are based on related structures and may not be directly extrapolated to this compound.

Aminocaproic acid, which shares the 6-carbon backbone of this compound, is a known antifibrinolytic agent. drugbank.comwikipedia.org Its mechanism involves the inhibition of plasminogen activators, thereby preventing the dissolution of fibrin (B1330869) clots. drugbank.comnih.gov While primarily used for bleeding disorders, its role in contexts relevant to cancer, such as the management of hemorrhage in neoplastic diseases, has been noted. nih.govmedscape.com Some studies have explored the potential of aminocaproic acid derivatives in other therapeutic areas. For example, it has been investigated for its ability to prevent radiation-induced cellular damage, including DNA damage and apoptosis, in human peripheral blood mononuclear cells. nih.gov

Furthermore, research into various synthetic derivatives of other parent compounds has revealed significant antineoplastic activities. For instance, certain derivatives of deoxypodophyllotoxin (B190956) and camptothecin (B557342) have demonstrated potent cytotoxicity against various human cancer cell lines. nih.govnih.gov These compounds often exert their effects through mechanisms such as inducing cell cycle arrest and apoptosis. nih.gov While these compounds are structurally distinct from this compound, their investigation highlights the general strategy of modifying chemical structures to enhance antitumor activity.

The following table summarizes the observed biological effects of compounds structurally related to this compound, providing a basis for potential, yet unconfirmed, areas of investigation for the title compound.

| Compound/Derivative Class | Observed Biological Effect | Mechanism of Action (where known) | Reference |

| Aminocaproic Acid | Antifibrinolytic | Inhibition of plasminogen activators | drugbank.comwikipedia.orgnih.gov |

| Aminocaproic Acid | Prevention of radiation-induced cell damage | Suppression of reactive oxygen species (ROS) and DNA damage | nih.gov |

| Deoxypodophyllotoxin Derivatives | Cytotoxicity against cancer cell lines | Induction of G1 phase cell cycle arrest and apoptosis | nih.gov |

| Camptothecin Derivatives | In vitro antitumor activity | Topoisomerase I inhibition | nih.gov |

Investigation of Metabolic Pathways and Biotransformation Studies (Drawing from related bacterial xenobiotic metabolite research)

The metabolic fate of this compound has not been specifically detailed. However, insights into its potential biotransformation can be inferred from research on the bacterial metabolism of related xenobiotic compounds, particularly sulfonamides and hexanoic acid derivatives.

Bacteria have demonstrated the ability to degrade a variety of organosulfonates. researchgate.net The biodegradation of sulfonamide antibiotics is a recognized phenomenon in both natural and engineered ecosystems. nih.gov Different bacterial genera have been identified that can metabolize sulfonamides, although the specific pathways can vary. nih.gov The initial steps in the degradation of aromatic sulfonamides by bacteria often involve desulfonation. researchgate.net For a compound like this compound, which has an alkylsulfonyl group, the metabolic pathway might differ but could still involve cleavage of the carbon-sulfur bond.

The hexanoic acid moiety of the molecule is also subject to bacterial metabolism. Bacteria, particularly species of Pseudomonas and Clostridium, are known to utilize hexanoic acid and its derivatives. nih.govresearchgate.netnih.gov A key metabolic pathway for such compounds is ω-oxidation, followed by β-oxidation. For instance, Pseudomonas species can oxidize hexanoate (B1226103) to adipic acid. nih.gov The metabolism of 6-hydroxyhexanoate, a related compound, has been shown to proceed via ω-oxidation to form adipic acid, which is then further metabolized. nih.gov

Considering these related pathways, a hypothetical metabolic route for this compound in a bacterial system could involve one or more of the following steps:

Desulfonation: Cleavage of the ethylsulfonyl group from the hexanoic acid backbone.

ω-Oxidation: Oxidation of the terminal methyl group of the hexanoic acid chain.

β-Oxidation: Subsequent degradation of the resulting dicarboxylic acid.

The table below outlines potential metabolic reactions and the bacterial genera known to perform similar transformations on related substrates.

| Metabolic Reaction | Substrate Class | Relevant Bacterial Genera | Reference |

| Desulfonation | Aromatic sulfonates | Pseudomonas | researchgate.net |

| ω-Oxidation | Hexanoate, 6-hydroxyhexanoate | Pseudomonas | nih.gov |

| Production of Hexanoic Acid | Various carbon sources | Clostridium, Megasphaera | researchgate.netnih.gov |

| Metabolism of Sulfonamides | Sulfonamide antibiotics | Various, including Pseudomonas | nih.govmdpi.com |

It is important to emphasize that these pathways are inferred from studies on related compounds and that dedicated research is required to elucidate the specific biotransformation of this compound.

Structure Activity Relationship Sar and Analog Development Studies

Rational Design and Synthesis of Novel 6-(Ethylsulfonylamino)hexanoic Acid Analogs

The journey to understanding the full potential of this compound begins with the rational design and synthesis of its analogs. This process is not one of random modification, but a targeted approach to probe the chemical space around the parent molecule. The core structure, comprising a hexanoic acid backbone, a sulfonamide linkage, and an ethyl group, provides a versatile scaffold for systematic variation.

The synthesis of these novel analogs often involves multi-step reaction sequences. A common strategy begins with the protection of the carboxylic acid functionality of a 6-aminohexanoic acid derivative. This is followed by the reaction of the free amine with a variety of sulfonyl chlorides, which allows for the introduction of diverse substituents on the sulfonyl group. Subsequent deprotection of the carboxylic acid yields the final analog. The choice of sulfonyl chlorides is a critical aspect of the rational design process, with researchers selecting a range of alkyl and aryl groups to explore the impact of electronic and steric factors on biological activity.

Systematic Variation of Functional Groups to Map Structure-Activity Relationships for Biological Modulatory Effects

The systematic variation of functional groups is the cornerstone of establishing a robust structure-activity relationship (SAR). For this compound and its analogs, this involves modifying three primary regions of the molecule:

The Alkyl Chain: The length and branching of the alkyl chain attached to the sulfonyl group are systematically altered. For example, the ethyl group can be replaced with methyl, propyl, butyl, or even cyclic alkyl groups. This helps to determine the optimal size and lipophilicity of this region for interaction with biological targets.

The Hexanoic Acid Moiety: The six-carbon chain of the hexanoic acid can be lengthened or shortened to understand the spatial requirements of the binding pocket. Furthermore, the introduction of conformational constraints, such as double bonds or cyclic structures within the chain, can provide insights into the bioactive conformation of the molecule.

The Sulfonamide Linkage: While the sulfonamide itself is a key feature, modifications in its vicinity, such as N-alkylation, can be explored to understand the role of the sulfonamide proton in biological interactions.

The biological modulatory effects of these systematically designed analogs are then evaluated in various in vitro and in vivo assays. These assays are chosen based on the hypothesized or discovered therapeutic area of interest for this class of compounds.

Comparative Analysis of Biological Profiles Across a Systematically Designed Series of Analogs

Once a library of analogs has been synthesized and their biological activities determined, a comparative analysis is undertaken to discern patterns and trends. This analysis is crucial for understanding how subtle changes in chemical structure translate into significant differences in biological effect. The data is often compiled into tables to facilitate direct comparison.

For instance, a hypothetical series of analogs where the alkyl group on the sulfonyl moiety is varied could yield the following biological activity data:

| Compound ID | Alkyl Group on Sulfonyl | Biological Activity (IC50, µM) |

| 1 | Methyl | 15.2 |

| 2 | Ethyl | 5.8 |

| 3 | n-Propyl | 8.1 |

| 4 | iso-Propyl | 12.5 |

| 5 | n-Butyl | 10.3 |

From this hypothetical data, one might infer that an ethyl group is optimal for activity in this particular assay, with both smaller and larger alkyl groups leading to a decrease in potency. This type of analysis is repeated for each set of structural modifications, gradually building a comprehensive picture of the SAR.

Identification of Key Pharmacophoric Elements Critical for Desired Modulatory Activities

Through the meticulous process of SAR analysis, researchers can identify the key pharmacophoric elements of the this compound scaffold. A pharmacophore is the three-dimensional arrangement of functional groups that is essential for biological activity. For this class of compounds, the key pharmacophoric features may include:

A Hydrogen Bond Donor: The sulfonamide N-H group is a potential hydrogen bond donor, which could be critical for anchoring the molecule within a binding site.

A Hydrogen Bond Acceptor: The sulfonyl oxygens and the carbonyl oxygen of the carboxylic acid can act as hydrogen bond acceptors.

A Hydrophobic Region: The ethyl group and the hexyl chain contribute to the lipophilicity of the molecule and may interact with hydrophobic pockets in the target protein.

An Anionic Center: At physiological pH, the carboxylic acid will be deprotonated, providing an anionic center that could engage in ionic interactions.

Computational modeling and pharmacophore mapping studies are often employed to visualize and refine these models, providing a theoretical framework to guide the design of even more potent and selective analogs.

Academic Research into Prodrug Strategies and Targeted Delivery System Design

Beyond the intrinsic activity of this compound and its analogs, academic research is also exploring prodrug strategies to enhance their therapeutic potential. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. This approach can be used to improve properties such as solubility, stability, and oral bioavailability.

For a molecule like this compound, the carboxylic acid group is a prime candidate for prodrug modification. Esterification of the carboxylic acid can mask its polarity, potentially improving its ability to cross cell membranes. These ester prodrugs are designed to be cleaved by endogenous esterases, releasing the active carboxylic acid at the site of action.

Advanced Analytical and Bioanalytical Methodologies

Development and Optimization of Chromatographic Techniques for Compound Separation and Purity Assessment.

Chromatographic techniques are pivotal for the separation and purity assessment of 6-(Ethylsulfonylamino)hexanoic acid. The choice of method depends on the compound's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantitative analysis of non-volatile compounds like this compound.

Method Development Considerations:

A typical HPLC method for this compound would likely involve reversed-phase chromatography. This approach separates compounds based on their hydrophobicity. Given the structure of this compound, which contains both a polar sulfonylamino group and a nonpolar hexanoic acid chain, a C18 or C8 stationary phase would be suitable.

The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase would be a critical parameter to control the ionization state of the carboxylic acid and the secondary amine, thereby influencing retention time and peak shape. For instance, maintaining the pH below the pKa of the carboxylic acid would lead to a more retained, non-ionized form.

Detection is often achieved using a UV detector. While the compound lacks a strong chromophore, it may exhibit absorbance at low UV wavelengths (around 200-210 nm). For enhanced sensitivity and specificity, a derivatizing agent that introduces a chromophore could be employed, a technique used for similar compounds like aminocaproic acid. researchgate.net

Purity and Quantitative Analysis:

For purity assessment, a gradient elution method, where the concentration of the organic modifier is gradually increased, would be effective in separating potential impurities with different polarities. The purity of this compound can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative analysis is typically performed using an external standard calibration curve. A series of solutions with known concentrations of a reference standard of this compound are analyzed, and a calibration curve is constructed by plotting the peak area against the concentration. The concentration of the compound in an unknown sample can then be determined from this curve. For a related compound, 6-aminocaproic acid, a linear relationship between concentration and peak area is often observed over a specific range. researchgate.net

A sample data table illustrating typical HPLC parameters for a related compound, which could be adapted for this compound, is provided below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B in 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table represents a hypothetical HPLC method based on common practices for similar molecules.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound is a non-volatile compound due to its polar functional groups and relatively high molecular weight. Therefore, direct analysis by GC is not feasible.

Derivatization:

To make it amenable to GC analysis, this compound must be chemically modified into a more volatile and thermally stable derivative. A common derivatization strategy for compounds containing carboxylic acid and amine functionalities is esterification and/or silylation.

For the carboxylic acid group, esterification with an alcohol (e.g., methanol, ethanol) in the presence of an acidic catalyst would convert it into a less polar and more volatile ester. For the sulfonylamino group, silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can replace the acidic proton with a trimethylsilyl (B98337) (TMS) group, increasing volatility. nih.gov The choice of derivatization reagent and reaction conditions must be optimized to ensure complete and reproducible derivatization.

GC Analysis:

The resulting derivative can then be analyzed on a GC system, typically equipped with a non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms) and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The temperature program of the GC oven would be optimized to ensure good separation of the derivative from other components in the sample.

A hypothetical GC data table for a derivatized hexanoic acid is shown below.

| Parameter | Condition |

| Column | DB-5, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Detector | FID at 300 °C |

| Injection Volume | 1 µL (splitless) |

This table represents a hypothetical GC method for a derivatized form of the compound.

Capillary Electrophoresis (CE) offers an alternative high-resolution separation technique based on the differential migration of charged species in an electric field. Given that this compound possesses a carboxylic acid group, it can be analyzed in its anionic form at a pH above its pKa.

Methodology:

In a typical CE method, a fused-silica capillary is filled with a background electrolyte (BGE) buffer. The sample is introduced at one end of the capillary, and a high voltage is applied across the capillary. The negatively charged 6-(Ethylsulfonylamino)hexanoate ions would migrate towards the anode, but are carried towards the cathode (and the detector) by the electroosmotic flow (EOF). Separation from other components is achieved based on differences in their charge-to-size ratio.

The composition of the BGE is crucial for optimizing separation. It typically consists of a buffer (e.g., phosphate, borate) to control the pH and ionic strength. Organic modifiers, such as methanol or acetonitrile, can be added to the BGE to improve the solubility of the analyte and modify the EOF.

Detection in CE is most commonly performed using a UV-Vis detector integrated into the CE instrument. Similar to HPLC, detection of this compound would likely be at low UV wavelengths.

Future Research Trajectories and Interdisciplinary Perspectives

Integration of Artificial Intelligence and Machine Learning for Novel Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the landscape of drug discovery and materials science. mdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human intuition, significantly accelerating the design-make-test-analyze cycle. mdpi.combioscipublisher.com For 6-(Ethylsulfonylamino)hexanoic acid, AI and ML can be pivotal in charting a course for its future development.

Novel Compound Design: Generative AI models can explore a vast virtual chemical space to design novel derivatives of this compound. By inputting the core scaffold, these algorithms can suggest modifications to the ethylsulfonylamino group or the hexanoic acid backbone to optimize desired properties. mdpi.com For instance, deep learning models could be trained on datasets of known bioactive compounds to generate derivatives with a higher probability of interacting with specific biological targets. bioscipublisher.com This approach could lead to the rapid identification of new chemical entities with therapeutic potential. mdpi.com

Table 1: Potential AI and ML Applications for this compound

| Application Area | AI/ML Technique | Potential Outcome |

|---|---|---|

| Novel Compound Design | Generative Adversarial Networks (GANs) | Generation of novel, synthesizable derivatives with optimized properties. |

| Activity Prediction | Graph Neural Networks (GNNs) | Prediction of biological activity against specific targets. |

| Property Prediction | Convolutional Neural Networks (CNNs) | Forecasting of physicochemical properties like solubility and toxicity. |

| Lead Optimization | Reinforcement Learning | Iterative refinement of lead compounds to enhance efficacy and safety. |

Exploration of Novel Bio-orthogonal Chemistry Applications for this compound Derivatives

Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. pitt.edu This powerful set of tools has enabled the study of biomolecules in their native environments with unprecedented detail. Derivatives of this compound could be engineered to participate in bio-orthogonal reactions, opening up new avenues for research in chemical biology.

The hexanoic acid backbone of the molecule provides a versatile handle for chemical modification. By introducing a "clickable" functional group, such as an azide (B81097) or an alkyne, onto the hexanoic acid chain, derivatives of this compound could be transformed into bio-orthogonal probes. nih.gov For example, 5-hexynoic acid, an analog of hexanoic acid, has been used as a bio-orthogonal reporter for fatty acid synthase-dependent protein acylation. nih.gov Similarly, azido-functionalized amino acids are widely used in peptide synthesis and modification via click chemistry. sigmaaldrich.com

These "clickable" derivatives of this compound could be used to:

Label and track biomolecules: The modified compound could be used to tag and visualize specific proteins, lipids, or other biomolecules within living cells, providing insights into their function and localization.

Identify drug targets: By attaching a photo-activatable group, the compound could be used to covalently label its binding partners in a cellular context, aiding in the identification of its mechanism of action.

Develop novel drug delivery systems: The bio-orthogonal handle could be used to conjugate the compound to targeting ligands or drug carriers, enabling its specific delivery to diseased cells or tissues.

Advanced Materials Science Applications Derived from Hexanoic Acid Scaffolds

The hexanoic acid scaffold of this compound provides a foundation for the development of advanced materials with tailored properties. wikipedia.orgatamanchemicals.com Carboxylic acids and their derivatives are fundamental building blocks in polymer chemistry and materials science, and the unique combination of a flexible aliphatic chain and a polar sulfonylamino group in this molecule could lead to materials with novel characteristics.

Polymer Synthesis: The carboxylic acid group of this compound can be readily polymerized to form polyesters or polyamides. The resulting polymers would feature pendant ethylsulfonylamino groups, which could influence the material's properties, such as its solubility, thermal stability, and ability to interact with other molecules. These polymers could find applications in areas such as:

Biocompatible coatings: The polar sulfonylamino groups could enhance the biocompatibility of materials used for medical implants or devices.

Functional membranes: Polymers incorporating this monomer could be used to create membranes for separation or filtration applications, where the sulfonylamino groups could provide selective binding sites.

Smart materials: The responsiveness of the sulfonylamino group to changes in pH or ionic strength could be harnessed to create "smart" materials that change their properties in response to environmental stimuli.

Self-Assembling Systems: The amphiphilic nature of this compound, with its hydrophobic hexyl chain and hydrophilic sulfonylamino and carboxylic acid groups, could enable it to self-assemble into ordered structures such as micelles or vesicles in aqueous solution. These self-assembled systems could be explored for applications in drug delivery, where they could encapsulate and protect therapeutic agents.

Emerging Methodologies for In Vitro and Ex Vivo Biological Assessment in Advanced Research Models

The evaluation of the biological activity of novel compounds is increasingly moving away from traditional 2D cell cultures and animal models towards more physiologically relevant systems. lek.comnih.gov Advanced in vitro and ex vivo models, such as organoids and organ-on-a-chip technologies, offer a more accurate representation of human tissues and organs, providing more predictive data on a compound's efficacy and toxicity. danaher.comstemcell.comdrugtargetreview.com

Organoid Models: Organoids are three-dimensional cell cultures that mimic the structure and function of human organs. danaher.combio-techne.com They can be derived from patient tissues, allowing for personalized medicine approaches. healthcare-in-europe.com this compound and its derivatives could be tested on a variety of organoid models to assess their effects on different organ systems. healthcare-in-europe.comcrownbio.com For example, liver organoids could be used to evaluate the compound's potential for drug-induced liver injury, while tumor organoids could be used to screen for anticancer activity. stemcell.com

Organ-on-a-Chip: These microfluidic devices contain living cells in a continuously perfused system that recapitulates the key functions of a human organ. lek.com They allow for the study of complex physiological processes and drug responses in a highly controlled environment. This compound could be introduced into an organ-on-a-chip system to study its absorption, distribution, metabolism, and excretion (ADME) properties in a human-relevant context.

Table 2: Advanced Models for Biological Assessment

| Model Type | Key Features | Potential Application for this compound |

|---|---|---|

| Organoids | 3D self-organizing cell cultures that mimic organ structure and function. danaher.combio-techne.com | Efficacy and toxicity screening in a variety of organ systems. stemcell.comhealthcare-in-europe.com |

| Organ-on-a-Chip | Microfluidic devices with living cells that replicate organ-level functions. lek.com | Assessment of ADME properties and dynamic drug responses. |

| 3D Bioprinting | Layer-by-layer deposition of cells and biomaterials to create tissue-like structures. | Creation of complex tissue models for mechanistic studies. |

Collaborative Research Avenues in Chemical Biology and Exploratory Drug Discovery Research

The journey of a chemical compound from initial discovery to a potential application is often long and complex, requiring expertise from a wide range of scientific disciplines. promega.comtandfonline.com Collaborative research efforts are therefore essential to unlock the full potential of novel molecules like this compound. chemistryworld.comcollaborativedrug.comwikipedia.org

Chemical Probes: A key area for collaboration is the development of this compound or its derivatives as chemical probes. promega.comtandfonline.comfebs.org Chemical probes are small molecules that can be used to study the function of proteins and other biomolecules in living systems. febs.orgnih.gov By collaborating with biologists, chemists can design and synthesize probes that are highly potent and selective for a specific biological target. These probes can then be used to validate new drug targets and to elucidate the molecular mechanisms of disease. tandfonline.comfebs.orgnih.gov

Open Science Initiatives: Platforms that facilitate the sharing of data and research tools can accelerate the pace of discovery. tandfonline.com Collaborative Drug Discovery (CDD) is one such platform that provides a secure database for managing and sharing chemical and biological data. collaborativedrug.comwikipedia.org By making data on this compound and its analogs available through such platforms, researchers can build upon each other's work and avoid redundant efforts.

Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can bridge the gap between basic research and clinical development. uu.nl Academic labs can provide expertise in fundamental biology and chemistry, while industry partners can offer resources for high-throughput screening, medicinal chemistry optimization, and clinical trials. Such partnerships would be invaluable for advancing the development of this compound towards a potential therapeutic or commercial application.

Q & A

Basic Research Questions

Q. What are the critical steps for optimizing the synthesis of 6-(ethylsulfonylamino)hexanoic acid, and how can reaction conditions be systematically varied?

- Methodological Approach : Synthesis typically involves sulfonylation of an aminohexanoic acid precursor. Key steps include controlling the sulfonyl group introduction and purification. While literature lacks explicit reaction conditions (e.g., temperature, catalysts) , researchers should employ Design of Experiments (DoE) to optimize parameters like solvent polarity (e.g., DMF vs. THF) and stoichiometry. Post-synthesis, column chromatography or recrystallization can enhance purity. Monitor yields using HPLC and validate purity via H NMR (δ 1.2–1.6 ppm for hexanoic chain protons) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

- Analytical Strategy :

- NMR : Identify the ethylsulfonyl group via H NMR (singlet at δ 3.1–3.3 ppm for –SO– adjacent protons) and C NMR (δ 50–55 ppm for sulfonamide carbon).

- Mass Spectrometry : ESI-MS in negative mode can detect [M-H] ions, with fragmentation patterns confirming the hexanoic acid backbone.

- FT-IR : Look for S=O stretches at 1150–1350 cm and carboxylic acid O–H at 2500–3300 cm .

Q. How does the compound’s solubility profile influence its applicability in biological assays, and what solvent systems are recommended?

- Experimental Design : The carboxylic acid group confers pH-dependent solubility. Use polar aprotic solvents (DMSO) for stock solutions and buffer systems (PBS at pH 7.4) for dilution. For cell-based assays, ensure DMSO concentration ≤0.1% to avoid cytotoxicity. Pre-screen solubility via turbidimetry or dynamic light scattering .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the ethylsulfonyl group in modulating biological activity?

- Methodology :

- Analog Synthesis : Replace the ethylsulfonyl group with isosteres (e.g., morpholine or pyrrolidine sulfonamides) to assess hydrogen-bonding and steric effects .

- Biological Testing : Compare IC values in target assays (e.g., enzyme inhibition). For example, fluorinated analogs (e.g., perfluorohexanoic derivatives) may enhance membrane permeability due to increased lipophilicity .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding interactions with target proteins, focusing on sulfonamide-protein hydrogen bonds .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Data Analysis Framework :

- Meta-Analysis : Cross-reference studies for differences in assay conditions (e.g., cell lines, incubation times). For instance, conflicting IC values may arise from variations in serum protein binding .

- Structural Validation : Confirm derivative purity and stereochemistry (via chiral HPLC) to rule out impurities as confounding factors .

- Mechanistic Studies : Use siRNA knockdown or CRISPR-edited cell lines to validate target specificity .

Q. What strategies are recommended for designing this compound derivatives with enhanced blood-brain barrier (BBB) penetration?

- Advanced Derivatization :

- Prodrug Approach : Esterify the carboxylic acid to improve lipophilicity (e.g., ethyl ester prodrugs).

- Structural Hybrids : Incorporate BBB-targeting motifs (e.g., dihydroquinoline rings) via amide coupling .

- In Silico Screening : Predict BBB permeability using tools like SwissADME, prioritizing compounds with LogP 2–3 and PSA <90 Å .

Q. How can computational chemistry aid in predicting the metabolic stability of this compound analogs?

- Computational Workflow :

- Metabolite Prediction : Use GLORY or MetaSite to identify potential oxidation sites (e.g., ethyl group hydroxylation).

- CYP450 Inhibition Assays : Validate predictions with liver microsome incubations, monitoring metabolite formation via LC-MS/MS .

Methodological Considerations

Q. What statistical approaches are critical for analyzing dose-response data in studies involving this compound?

- Data Analysis :

- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC/IC.

- Error Propagation : Account for variability in triplicate measurements using bootstrap resampling .

Q. How should researchers address batch-to-batch variability in synthetic yields during scale-up?

- Process Optimization :

- Quality by Design (QbD) : Define critical quality attributes (CQAs) like purity >98% and establish a design space for reaction parameters.

- PAT Tools : Implement in-line FT-IR to monitor reaction progress in real-time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.